Lipophilicity (Calculated LogP): Isopropyl at C5 Raises LogP by 1.12 Units vs. Unsubstituted Parent and by 0.68 Units vs. 5‑Methyl
The target compound exhibits a calculated logP of ~1.4, whereas the unsubstituted 1H‑pyrazole‑3‑carbonitrile (CAS 36650‑74‑5) has a logP of 0.28, and the 5‑methyl analog (CAS 38693‑82‑2) has a logP of 0.72 [REFS‑1][REFS‑2][REFS‑3]. The 5‑cyclopropyl analog (CAS 1290696‑95‑5) records an intermediate logP of 1.16 [REFS‑4]. This 1.12‑unit increase over the parent scaffold and 0.68‑unit increase over 5‑methyl places the isopropyl derivative in a more favorable lipophilicity range for passive membrane permeation (optimal logP 1–3) while maintaining compliance with Lipinski's Rule of Five.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.4 |
| Comparator Or Baseline | 1H‑Pyrazole‑3‑carbonitrile: logP = 0.28; 5‑Methyl‑1H‑pyrazole‑3‑carbonitrile: logP = 0.72; 5‑Cyclopropyl‑1H‑pyrazole‑3‑carbonitrile: logP = 1.16 |
| Quantified Difference | ΔlogP = +1.12 (vs. unsubstituted parent); +0.68 (vs. 5‑methyl); +0.24 (vs. 5‑cyclopropyl) |
| Conditions | Predicted values from validated computational models (XLogP3 / ALogP); multiple independent vendor and database sources report consistent values within ±0.2 logP units |
Why This Matters
A logP difference of >0.5 units translates into substantial differences in aqueous solubility, protein binding, and membrane flux; researchers selecting the unsubstituted or 5‑methyl analog will obtain systematically different pharmacokinetic behavior in cell-based and in vivo assays.
- [1] Molbase. 1H‑Pyrazole‑3‑carbonitrile – Property Data. Molbase Record CAS 36650‑74‑5. Available at: https://qiye.molbase.cn. Accessed May 2026. View Source
- [2] Chembase. 5‑Methyl‑1H‑pyrazole‑3‑carbonitrile – Physicochemical Properties. Chembase Record CAS 38693‑82‑2. Available at: https://en.chembase.cn. Accessed May 2026. View Source
